1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid
Overview
Description
Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Synthesis Analysis
Azetidines are typically synthesized using a variety of coupling-type reactions . An example of a synthesis method involves the reaction of tert-butyl 3-cyanoazetidine-1-carboxylate with a solution of sodium hydroxide in methanol .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing one nitrogen atom . The exact structure of “1-(2-(Diisopropylamino)-2-oxoethyl)azetidine-3-carboxylic acid” would depend on the specific arrangement of its functional groups.Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions due to their ring strain . These reactions can be triggered under appropriate conditions . The specific reactions that “this compound” can undergo would depend on its functional groups.Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines can vary depending on their specific structure . For example, 3-Azetidinecarboxylic acid has a melting point of 286 °C (dec.) .Scientific Research Applications
Role in Protein Synthesis and Ion Transport
Azetidine-2-carboxylic acid, a structural analog of this compound, has been studied for its effects on protein synthesis and ion transport. It does not inhibit protein assembly, but the proteins formed are ineffective as enzymes, impacting ion transport in plants. This research sheds light on the relationship between protein synthesis and ion transport, suggesting potential applications in understanding protein malfunction and its effects on cellular processes (Pitman et al., 1977).
Influence on Peptide Activity
Studies on azetidine-2-carboxylic acid analogs with various heteroatomic side chains offer insights into the influence of conformation on peptide activity. These orthogonally protected amino acid-Aze chimeras serve as tools for studying this influence, suggesting applications in peptide-based therapeutics and research (Sajjadi & Lubell, 2008).
Applications in Organic Synthesis
The reaction of similar compounds with carboxylic acids and cyclic 1,3-diketones demonstrates the potential for organic synthesis, yielding rearranged adducts. These findings indicate applications in the synthesis of complex organic molecules, which could be beneficial in the development of pharmaceuticals and materials science (Vittorelli et al., 1974).
Antimicrobial Activity
Alkaloid compounds related to azetidines, isolated from Albizia lebbeck L. leaves, have shown antimicrobial activity against pathogenic bacteria of urinary tracts. This suggests the potential for developing novel antimicrobial agents from azetidine derivatives, providing a basis for further pharmaceutical research and development (Shenta & Al-Maliki, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[di(propan-2-yl)amino]-2-oxoethyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)14(9(3)4)11(15)7-13-5-10(6-13)12(16)17/h8-10H,5-7H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBMYCKERSZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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